molecular formula C18H20N2O B244866 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide

2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide

Cat. No. B244866
M. Wt: 280.4 g/mol
InChI Key: RWFVOOILXRYRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB is a small molecule that is structurally related to other benzamide compounds, which have been studied for their various biological activities.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide is not fully understood. However, it is believed that 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide exerts its biological effects by modulating various signaling pathways in the body. 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC), which are involved in cell proliferation and survival. 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which are involved in the regulation of mood, cognition, and pain perception. In addition, 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may have implications for drug interactions.

Advantages and Limitations for Lab Experiments

2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide also has some limitations. It has low bioavailability and may require the use of specialized delivery systems to improve its efficacy. In addition, 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide. One area of research is the development of novel delivery systems to improve the bioavailability of 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide. Another area of research is the identification of its molecular targets and signaling pathways. This will provide a better understanding of its mechanism of action and may lead to the development of more potent and selective analogs. In addition, more studies are needed to evaluate the efficacy and safety of 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide in various disease models.

Synthesis Methods

The synthesis of 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide involves the reaction of 2-bromo-N-(2-pyrrolidin-1-ylphenyl)benzamide with methylamine in the presence of a palladium catalyst. This reaction results in the formation of 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide as a white crystalline solid with a melting point of 146-148°C. The purity of 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide can be confirmed using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, neurological disorders, and pain management. 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide has also been studied for its analgesic properties, as it has been shown to reduce pain in animal models.

properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C18H20N2O/c1-14-8-2-3-9-15(14)18(21)19-16-10-4-5-11-17(16)20-12-6-7-13-20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21)

InChI Key

RWFVOOILXRYRIB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCCC3

Origin of Product

United States

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